Tetraethylammonium hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

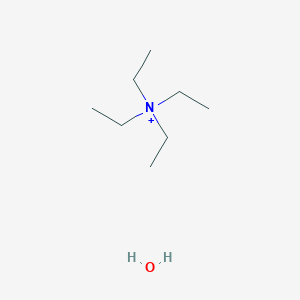

Tetraethylammonium hydrate is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N·xH₂O. It consists of a tetraethylammonium cation and water molecules. This compound is known for its use in various scientific research applications, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium hydrate can be synthesized through the alkylation of triethylamine with ethyl halides. For instance, the reaction of triethylamine with ethyl chloride produces tetraethylammonium chloride, which can then be converted to the hydrate form by dissolving it in water .

Industrial Production Methods: Industrial production of this compound typically involves the same alkylation process, followed by purification steps to obtain the desired hydrate form. The process may include crystallization and drying to achieve the specific hydration level required .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium hydrate undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions involving fluorine.

Substitution: It participates in substitution reactions, such as the cleavage of silicon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like fluorine and specific catalysts are used under controlled conditions.

Substitution: Reagents such as alkyl halides and bases are commonly employed.

Major Products:

Oxidation: Products may include oxidized organic compounds.

Substitution: Products often involve substituted organic molecules with altered functional groups.

Scientific Research Applications

Tetraethylammonium hydrate is widely used in scientific research due to its unique properties:

Mechanism of Action

Tetraethylammonium hydrate exerts its effects by blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, leading to vasodilation. The compound’s positively charged quaternary ammonium structure plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

- Tetramethylammonium Bromide

- Tetraethylammonium Bromide

- Tetraethylammonium Acetate

- Tetraethylammonium Iodide

Comparison: Tetraethylammonium hydrate is unique due to its specific hydration level and its ability to act as a phase transfer catalyst. Compared to other quaternary ammonium compounds, it is less lipophilic and more easily crystallized . Its specific interactions with ion channels also make it a valuable tool in biological research .

Properties

Molecular Formula |

C8H22NO+ |

|---|---|

Molecular Weight |

148.27 g/mol |

IUPAC Name |

tetraethylazanium;hydrate |

InChI |

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1; |

InChI Key |

LRGJRHZIDJQFCL-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CC.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12038309.png)

![N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12038331.png)

![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12038339.png)

![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12038340.png)

![2-Methylnaphtho[1,2-d][1,3]selenazole](/img/structure/B12038355.png)

![4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B12038360.png)

![1H-Naphth[2,3-d]imidazole-6,7-dimethanol](/img/structure/B12038365.png)

![2-{[5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12038377.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12038381.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12038392.png)